Cas no 74906-56-2 (Propanedinitrile, [(methylamino)(phenylamino)methylene]-)

Propanedinitrile, [(methylamino)(phenylamino)methylene]- structure
74906-56-2 structure
Product Name:Propanedinitrile, [(methylamino)(phenylamino)methylene]-
CAS No:74906-56-2
MF:C11H10N4
MW:198.22390127182
CID:540313
PubChem ID:13133244
Update Time:2025-04-19

Propanedinitrile, [(methylamino)(phenylamino)methylene]- Chemical and Physical Properties

Names and Identifiers

    • Propanedinitrile, [(methylamino)(phenylamino)methylene]-
    • 2-[anilino(methylamino)methylidene]propanedinitrile
    • [Anilino(methylamino)methylidene]propanedinitrile
    • 74906-56-2
    • DTXSID20520896
    • Inchi: 1S/C11H10N4/c1-14-11(9(7-12)8-13)15-10-5-3-2-4-6-10/h2-6,14-15H,1H3
    • InChI Key: XMTIGYQWTFBAAL-UHFFFAOYSA-N
    • SMILES: N(/C(=C(\C#N)/C#N)/NC)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 198.090546336g/mol
  • Monoisotopic Mass: 198.090546336g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 71.6Ų
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